3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with substituents at positions 3 and 8. The 3-position features a 2-phenoxyethyl group, while the 8-position is modified with a 2-phenylacetyl moiety.
Properties
IUPAC Name |
3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c27-20(17-18-7-3-1-4-8-18)25-13-11-23(12-14-25)21(28)26(22(29)24-23)15-16-30-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUKECDPYKSQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below compares key structural analogs based on substituents, synthesis, and biological activity:
Structure–Activity Relationship (SAR) Insights
Benzyl (CymitQuimica): Similar lipophilicity but lacks the acetyl oxygen, possibly reducing polar interactions . Chloro-trifluoromethylpyridinyl: Electron-withdrawing groups may enhance binding to metalloenzymes like PHD2, as observed in chelation-dependent inhibition .
Biological Activity: PHD Inhibition: Pyridine-based derivatives (e.g., 11–16 in ) show potent PHD2 inhibition via metal chelation, whereas thiophene/phenol analogs are inactive. The target’s phenylacetyl lacks chelating groups, suggesting alternative mechanisms . CNS Targets: MDL 100,907 (), a spirocyclic 5-HT2A antagonist, highlights the scaffold’s relevance in neuropharmacology. The target’s substituents may similarly modulate serotonin receptor affinity .
Physicochemical Properties
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